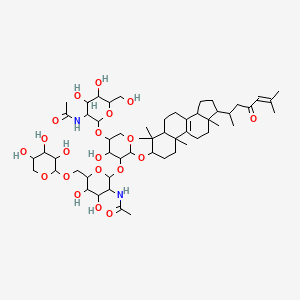

Sarasinoside C1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sarasinoside C1 is a norlanostane-triterpenoid oligoglycoside from the Palauan marine sponge Asteropus sarasinosum.

科学研究应用

Cytotoxicity Studies

Sarasinoside C1 has been investigated for its cytotoxic properties against various cancer cell lines. Research indicates that this compound exhibits significant cytotoxicity against:

- Murine Lymphocytic Leukemia (P388) : this compound showed an effective dose (ED50) of 2.8 µg/mL .

- Human Leukemia Cell Line (K562) : It demonstrated ED50 values of 6.5 µg/mL, indicating moderate activity against this line .

- Neuro-2a and HepG2 Tumor Cell Lines : Moderate cytotoxicity was observed with effective concentrations of 17 µM and 19 µM respectively .

Ichthyotoxicity

This compound has also been studied for its ichthyotoxic effects. Research revealed that it possesses moderate ichthyotoxic properties, with an LD50 value of approximately 0.39 µg/mL on killifish (Poecilia reticulata) . This property suggests potential applications in ecological studies or pest control in aquatic environments.

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has shown selective antimicrobial activity:

- Against Yeast : It was found to be potent against Saccharomyces cerevisiae, with significant inhibition noted at low concentrations .

- Bacterial Activity : However, it exhibited no significant effect on common bacterial strains such as Escherichia coli and Bacillus subtilis, indicating a selective action primarily towards fungal pathogens .

Pharmacological Potential

The unique structure of this compound positions it as a candidate for further pharmacological exploration:

- Cancer Treatment : Given its cytotoxic effects on various cancer cell lines, there is potential for development into anti-cancer therapies.

- Antiparasitic Activity : Similar compounds have shown effectiveness against parasites like Trypanosoma brucei and Plasmodium falciparum, suggesting that this compound could be investigated for antiparasitic applications as well .

Research Findings and Case Studies

Recent studies have focused on the extraction and characterization of sarasinosides from marine sponges. For instance:

- A study published in 2023 identified this compound along with several new analogues from sponge specimens collected in Kimbe Bay, Papua New Guinea. The structures were elucidated using advanced techniques such as NMR and high-resolution mass spectrometry .

- Another comprehensive review highlighted the bioactivity of various triterpenoids from marine sources, emphasizing the need for further research into their therapeutic applications .

常见问题

Basic Research Questions

Q. What experimental methods are most reliable for identifying and characterizing Sarasinoside C1 in natural sources?

- Methodological Answer : Initial identification typically involves bioassay-guided fractionation combined with spectroscopic techniques (NMR, MS) and chromatographic methods (HPLC, TLC) . For structural elucidation, 2D-NMR (e.g., HSQC, HMBC) is critical to resolve stereochemistry, while high-resolution mass spectrometry (HRMS) confirms molecular formulas. Natural product databases like MarinLit or Reaxys should be cross-referenced to rule out misidentification .

Q. What are the primary biological sources of this compound, and how does extraction yield vary across species?

- Methodological Answer : this compound is predominantly isolated from marine sponges (e.g., Dysidea spp.). Extraction protocols often use polar solvents (methanol/water mixtures) followed by liquid-liquid partitioning and column chromatography. Yield optimization requires species-specific protocols: for example, Dysidea avara yields ~0.02% dry weight, while D. etheria may yield 0.05% under identical conditions . Comparative studies should include ecological variables (depth, temperature) to contextualize yield discrepancies .

Q. How can researchers validate the purity of this compound for in vitro assays?

- Methodological Answer : Purity validation requires multi-method verification :

- HPLC-PDA/ELSD : Purity ≥95% with baseline-separated peaks.

- NMR : Absence of extraneous peaks in 1H and 13C spectra.

- LC-MS/MS : Confirm absence of co-eluting impurities via fragmentation patterns.

Reproducibility across independent labs is critical; inter-laboratory validation studies are recommended .

Advanced Research Questions

Q. What are the key challenges in synthesizing this compound de novo, and how can stereochemical fidelity be ensured?

- Methodological Answer : The glycosidic linkage and polyoxygenated terpene core pose synthesis challenges. Retrosynthetic strategies often prioritize:

Q. How do contradictory reports on this compound’s bioactivity (e.g., anticancer vs. anti-inflammatory) arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from assay variability :

- Cell line specificity : Activity in HeLa cells (IC50 10 µM) may not replicate in MCF-7 due to differential receptor expression.

- Concentration thresholds : Anti-inflammatory effects (NF-κB inhibition at 1 µM) may mask cytotoxic effects at higher doses.

Resolve discrepancies via dose-response matrices and multi-omics profiling (transcriptomics, metabolomics) to map mechanistic pathways .

Q. What advanced analytical techniques are optimal for quantifying this compound in complex biological matrices?

- Methodological Answer : LC-QTOF-MS offers high sensitivity (LOQ ~0.1 ng/mL) in plasma/tissue samples. For tissue distribution studies, combine with matrix-matched calibration to correct for ion suppression. Stable isotope labeling (e.g., 13C-Sarasinoside C1) enables precise pharmacokinetic tracking .

Q. How should researchers design SAR (Structure-Activity Relationship) studies to optimize this compound derivatives?

- Methodological Answer : Prioritize modular synthesis to test:

- Glycone modifications : Replace rhamnose with glucose/galactose to assess binding affinity.

- Aglycone tailoring : Introduce halogenation or epoxidation to enhance membrane permeability.

Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or β-catenin, followed by surface plasmon resonance (SPR) for binding validation .

Q. Data Analysis & Replication

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be reconciled across studies?

- Methodological Answer : Spectral discrepancies arise from solvent effects (CD3OD vs. DMSO-d6) or pH-dependent tautomerism . Standardize reporting by:

Q. What statistical frameworks are appropriate for analyzing dose-dependent bioactivity data?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50. For multi-parametric datasets (e.g., cytotoxicity + cytokine profiling), apply multivariate analysis (PCA, PLS-DA) to identify covarying factors. Replicate experiments with n ≥ 3 biological replicates to ensure power (α = 0.05, β = 0.2) .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure ethical sourcing and taxonomic verification of this compound-producing organisms?

属性

CAS 编号 |

114066-51-2 |

|---|---|

分子式 |

C55H88N2O20 |

分子量 |

1097.3 g/mol |

IUPAC 名称 |

N-[2-[5-[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-[[4,4,10,13-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C55H88N2O20/c1-24(2)18-28(61)19-25(3)30-11-12-31-29-10-13-37-53(6,7)38(15-17-55(37,9)32(29)14-16-54(30,31)8)76-52-48(44(66)36(23-72-52)75-49-39(56-26(4)59)45(67)42(64)34(20-58)73-49)77-50-40(57-27(5)60)46(68)43(65)35(74-50)22-71-51-47(69)41(63)33(62)21-70-51/h18,25,30-31,33-52,58,62-69H,10-17,19-23H2,1-9H3,(H,56,59)(H,57,60) |

InChI 键 |

WQPAMXVSIZMQQI-RHOBFBMKSA-N |

SMILES |

CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)NC(=O)C)C)C |

规范 SMILES |

CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)NC(=O)C)C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Sarasinoside C1; Sarasinoside-C1; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。